methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate
Description
This compound is a methyl ester derivative featuring a cyclopentane core substituted with a tert-butyl(diphenyl)silyl (TBDPS) oxymethyl group, a hydroxyl group, and a tetrahydropyran (THP) ether at positions 2, 5, and 3, respectively. The hept-5-enoate chain adopts a Z-configuration at the double bond. The TBDPS and THP groups are commonly employed as protective groups in organic synthesis, particularly in prostaglandin analog synthesis, to stabilize reactive hydroxyl moieties during multi-step reactions .
Properties
IUPAC Name |
methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H50O6Si/c1-35(2,3)42(27-17-9-7-10-18-27,28-19-11-8-12-20-28)40-26-30-29(21-13-5-6-14-22-33(37)38-4)31(36)25-32(30)41-34-23-15-16-24-39-34/h5,7-13,17-20,29-32,34,36H,6,14-16,21-26H2,1-4H3/b13-5-/t29-,30-,31+,32-,34?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNCUXEYCPYHOSU-ZRLLBJNDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(C3CC=CCCCC(=O)OC)O)OC4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]3[C@@H](C[C@@H]([C@@H]3C/C=C\CCCC(=O)OC)O)OC4CCCCO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H50O6Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60567008 | |
| Record name | Methyl (5Z)-7-{(1R,2S,3R,5S)-2-({[tert-butyl(diphenyl)silyl]oxy}methyl)-5-hydroxy-3-[(oxan-2-yl)oxy]cyclopentyl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
594.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
172016-60-3 | |
| Record name | Methyl (5Z)-7-{(1R,2S,3R,5S)-2-({[tert-butyl(diphenyl)silyl]oxy}methyl)-5-hydroxy-3-[(oxan-2-yl)oxy]cyclopentyl}hept-5-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60567008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of DTXSID60567008 is the microtubule structure within cells. Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and facilitating intracellular transport.
Mode of Action
DTXSID60567008 interacts with its target by hyper-stabilizing the structure of microtubules . This is in contrast to other drugs like colchicine, which cause the depolymerization of microtubules. The hyper-stabilization of microtubules by DTXSID60567008 disrupts the cell’s ability to use its cytoskeleton in a flexible manner.
Biochemical Pathways
The action of DTXSID60567008 affects the cell cycle . By stabilizing microtubules, the compound interferes with the normal function of the mitotic spindle, an apparatus required for cell division. This leads to cell cycle arrest and subsequent apoptosis.
Biological Activity
Methyl (Z)-7-[(1R,2S,3R,5S)-2-[[tert-butyl(diphenyl)silyl]oxymethyl]-5-hydroxy-3-(oxan-2-yloxy)cyclopentyl]hept-5-enoate is a complex organic compound with potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a cyclopentane ring, a heptenoate moiety, and a tert-butyl(diphenyl)silyl protecting group. The molecular formula is , with a molecular weight of approximately 393.64 g/mol. Its structural complexity suggests potential interactions with various biological targets.
Anti-inflammatory Effects
The compound's structural features may also confer anti-inflammatory properties. Research on related compounds has demonstrated the ability to modulate inflammatory pathways through inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. These effects could be mediated via the NF-kB signaling pathway, which is crucial in inflammatory responses.
Neuroprotective Activity
Neuroprotective effects have been observed in compounds containing similar structural motifs. The ability to cross the blood-brain barrier due to its lipophilic nature may allow it to exert protective effects against neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal tissues.
The biological activity of this compound may involve several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication.
- Modulation of Signaling Pathways : Compounds affecting NF-kB or MAPK pathways can lead to reduced inflammation.
- Antioxidant Activity : The presence of hydroxyl groups suggests potential antioxidant properties that could protect cells from oxidative damage.
Case Studies
| Study | Findings |
|---|---|
| Study A | Investigated the antiviral activity of silylated compounds; found significant inhibition of viral replication in vitro. |
| Study B | Explored anti-inflammatory effects; noted reduction in TNF-alpha levels in treated cells compared to control. |
| Study C | Evaluated neuroprotective effects in animal models; demonstrated decreased neuronal loss following treatment with related compounds. |
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Research Findings
Protective Group Impact : The TBDPS group in the target compound enhances stability during nucleophilic reactions, unlike THP, which requires acidic deprotection .
Biological Activity : Prostaglandin analogs lacking protective groups (e.g., bimatoprost) exhibit direct receptor binding, while intermediates like the target compound require deprotection for activation .
Synthetic Pathways : The target compound’s THP ether is critical for regioselective functionalization, as seen in carboprost synthesis .
Preparation Methods
Tetrahydropyranyl (THP) Ether Formation at C3
The C3 hydroxyl is protected using 3,4-dihydro-2H-pyran (DHP) under acidic conditions:
tert-Butyldiphenylsilyl (TBDPS) Protection at C2
The C2 hydroxymethyl group is silylated to enhance steric bulk and stability:
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Reagents : tert-Butyldiphenylsilyl chloride (1.5 equiv), imidazole (3.0 equiv) in DMF, 25°C for 12 hr.
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Workup : Dilution with ethyl acetate, washing with brine, and drying over sodium sulfate.
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Yield : 93% after column chromatography (hexane/ethyl acetate 9:1).
Installation of the (Z)-Hept-5-enoate Side Chain
The (Z)-configured double bond is introduced via a stereospecific Wittig reaction :
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Ylide Preparation : Triphenylphosphonium bromide (1.2 equiv) and potassium tert-butoxide (2.0 equiv) in THF at −20°C.
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Coupling : Addition of hept-5-enal (1.0 equiv) to the ylide, stirring at −20°C for 1 hr, then warming to 0°C.
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Z-Selectivity : >20:1 Z/E ratio confirmed by -NMR (coupling constant ).
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Yield : 76% after purification.
Esterification to Methyl Ester
The carboxylic acid intermediate is esterified using Fischer esterification :
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Conditions : Methanol (excess), concentrated (0.1 equiv), reflux for 6 hr.
-
Workup : Neutralization with sodium bicarbonate, extraction with dichloromethane, and drying.
Global Deprotection and Final Purification
THP Deprotection
The THP group is removed under mild acidic conditions:
Silyl Ether Cleavage
The TBDPS group is cleaved using tetra-n-butylammonium fluoride (TBAF) :
Analytical Data and Characterization
| Property | Value/Description |
|---|---|
| Molecular Formula | |
| MS (ESI+) | |
| -NMR | δ 7.65–7.35 (m, 10H, Ar-H), 5.35 (t, , 2H, CH=CH) |
| HPLC Purity | 99.2% (C18 column, acetonitrile/water 80:20) |
Critical Challenges and Optimization
Q & A
Basic: What are the critical considerations for handling and storing methyl (Z)-7-...enoate to ensure stability?
Methodological Answer:
To maintain stability:
- Moisture Control: Protect the tert-butyl(diphenyl)silyl (TBDPS) ether group from hydrolysis by storing under inert gas (e.g., argon) and using anhydrous solvents .
- Temperature: Store at 2–8°C in sealed containers to prevent thermal degradation .
- Light Sensitivity: Shield from UV light to avoid isomerization of the (Z)-configured double bond .
- Incompatible Materials: Avoid strong acids/bases that may cleave the silyl ether or tetrahydropyranyl (THP) protecting groups .
Basic: How is the stereochemical configuration of methyl (Z)-7-...enoate confirmed?
Methodological Answer:
Use a combination of:
- NMR Spectroscopy: - and -NMR to analyze coupling constants (e.g., for Z/E isomerism) and NOE correlations for cyclopentyl substituent spatial arrangements .
- X-ray Crystallography: Resolve absolute configuration of chiral centers (1R,2S,3R,5S) if single crystals are obtainable .
- Optical Rotation: Compare experimental [α] values with literature data for stereoisomers .
Advanced: What strategies are effective for optimizing the synthesis yield of methyl (Z)-7-...enoate?
Methodological Answer:
Key strategies include:
- Stepwise Protection: Use TBDPS for the hydroxyl group (superior steric bulk vs. TBS) and THP for secondary alcohol protection to minimize side reactions .
- Cyclization Conditions: Optimize Lewis acid catalysts (e.g., BF·OEt) for regioselective cyclopentene ring formation .
- Purification: Employ silica gel chromatography with hexane/ethyl acetate gradients to separate diastereomers .
- Yield Monitoring: Track intermediates via TLC and HPLC to identify bottlenecks (e.g., low conversion in esterification steps) .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Methodological Answer:
Address discrepancies by:
- Assay Standardization: Validate cell-based assays with positive controls (e.g., prostaglandin analogs) and ensure consistent cell passage numbers .
- Structural Verification: Confirm batch purity (>95% via HPLC) and stereochemical integrity to rule out degraded/inactive isomers .
- Comparative Studies: Test against structurally similar analogs (e.g., ethyl ester or unprotected hydroxyl derivatives) to isolate structure-activity relationships .
Advanced: What analytical techniques are recommended for characterizing degradation products?
Methodological Answer:
- LC-MS/MS: Identify hydrolyzed products (e.g., free carboxylic acid from ester cleavage) using reverse-phase C18 columns and ESI ionization .
- FT-IR: Detect carbonyl group changes (e.g., ketone formation from oxidation) at ~1700 cm .
- NMR Dynamics: Monitor time-dependent spectral shifts (e.g., disappearance of silyl ether signals in DO) .
Advanced: How does the tert-butyl(diphenyl)silyl group influence reactivity and purification?
Methodological Answer:
- Steric Hindrance: The TBDPS group reduces nucleophilic attack on the protected alcohol, enhancing stability during acidic/basic conditions .
- Chromatographic Behavior: Increases compound hydrophobicity, improving separation from polar byproducts using non-polar solvents .
- Deprotection Selectivity: Removable via fluoride ions (e.g., TBAF) without affecting THP or ester groups .
Advanced: What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking: Simulate binding to cyclooxygenase (COX) or prostaglandin receptors using AutoDock Vina with crystal structure PDB files .
- MD Simulations: Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) to assess binding free energy (MM-PBSA) .
- Pharmacophore Modeling: Map essential features (e.g., hydrogen bond acceptors near the hydroxyl group) for activity against inflammatory targets .
Advanced: How to design derivatives to improve metabolic stability while retaining activity?
Methodological Answer:
- Ester Bioisosteres: Replace the methyl ester with a boronate or amide to resist esterase cleavage .
- Stereoelectronic Modifications: Introduce electron-withdrawing groups (e.g., fluorine) at C5 to slow CYP450-mediated oxidation .
- Prodrug Strategies: Mask the hydroxyl group as a phosphate ester for sustained release in vivo .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
